molecular formula C18H19N3O3S B11979130 (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11979130
M. Wt: 357.4 g/mol
InChI Key: BCENLZOVADKGLP-PFONDFGASA-N
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Description

(3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Final Coupling: The final step involves coupling the synthesized fragments under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially at the morpholine and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In material science, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(2-(4-Piperidinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The unique combination of the morpholine, thiazole, and indole rings in (3Z)-3-(2-(4-Morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one sets it apart from similar compounds. This structural uniqueness could translate to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-(2-oxo-1-propylindol-3-ylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C18H19N3O3S/c1-2-7-21-13-6-4-3-5-12(13)14(17(21)23)15-16(22)19-18(25-15)20-8-10-24-11-9-20/h3-6H,2,7-11H2,1H3/b15-14-

InChI Key

BCENLZOVADKGLP-PFONDFGASA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O

Origin of Product

United States

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